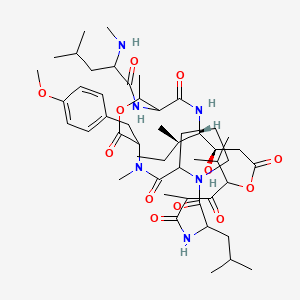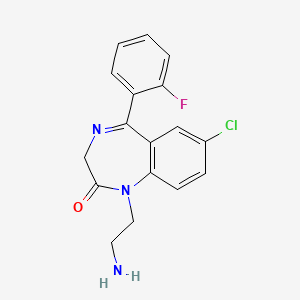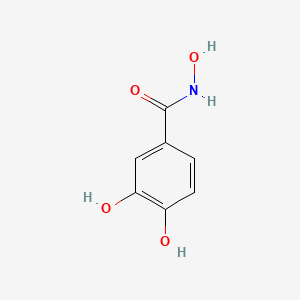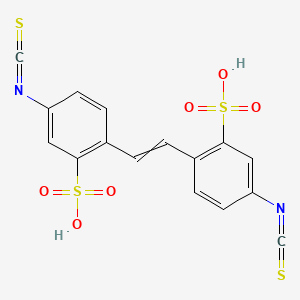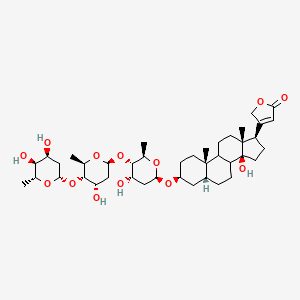
地高辛
描述
Digitoxin is a cardiac glycoside derived from the foxglove plant, Digitalis purpurea. It is primarily used in the treatment of heart failure and certain types of heart arrhythmias. Digitoxin is similar in structure and function to digoxin, another cardiac glycoside, but has a longer half-life and is metabolized by the liver rather than the kidneys .
作用机制
Target of Action
Digitoxin primarily targets the Na-K-ATPase membrane pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes.
Mode of Action
Digitoxin inhibits the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . This action on the electrical activity of the heart increases the slope of phase 4 depolarization, shortens the action potential duration, and decreases the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase membrane pump by digitoxin affects several biochemical pathways. The increased intracellular calcium concentration can activate various calcium-dependent signaling pathways, leading to changes in cellular functions . The exact biochemical pathways affected by digitoxin are still under investigation .
Pharmacokinetics
Digitoxin is known for its long half-life and is eliminated hepatically, making it useful in patients with poor or erratic kidney function . It is rapidly and completely absorbed after oral or intramuscular administration . The apparent volume of distribution calculated with total serum digitoxin concentrations was found to be 0.6lf/kg .
Result of Action
The result of digitoxin’s action is an increased contractility of the heart muscle, which can be beneficial in conditions like congestive cardiac insufficiency, arrhythmias, and heart failure . On a molecular level, digitoxin leads to changes in the concentrations of key ions within the cell, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of digitoxin can be influenced by various environmental factors. For instance, the presence of other drugs, patient’s liver function, and electrolyte levels can affect the pharmacokinetics and pharmacodynamics of digitoxin . More research is needed to fully understand how these and other environmental factors influence the action of digitoxin .
科学研究应用
Digitoxin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Used in the treatment of heart failure and arrhythmias. .
Industry: Employed in the production of cardiac glycoside-based medications.
生化分析
Biochemical Properties
Digitoxin exerts its effects primarily through its interaction with the Na-K-ATPase membrane pump . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
In cellular terms, Digitoxin has a significant impact on heart muscle cells. It increases the force of cardiac muscle contraction by increasing the quantity of intracellular calcium available for binding by muscle proteins . This results in augmented contractile protein interaction in the myocardial cell .
Molecular Mechanism
The molecular mechanism of action of Digitoxin involves the inhibition of the Na-K-ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased calcium concentrations may promote the activation of contractile proteins, leading to increased heart muscle contraction .
Temporal Effects in Laboratory Settings
The effects of Digitoxin can change over time in laboratory settings. For instance, the drug is almost completely absorbed from the gut, and when in the bloodstream, 90 to 97% are bound to plasma proteins . Digitoxin undergoes enterohepatic circulation and is metabolized in part by CYP3A4 .
Dosage Effects in Animal Models
The effects of Digitoxin can vary with different dosages in animal models. For instance, dogs are more susceptible to the toxicity of Digitoxin than cats . Hypokalemia predisposes all species to toxicity . Anorexia, vomiting, diarrhea, depression, or trigger arrhythmias are indicators of toxicity .
Metabolic Pathways
Digitoxin is involved in several metabolic pathways. It is metabolized in part by CYP3A4, and the metabolites include digitoxigenin, digoxin (>2%), and conjugate esters .
Transport and Distribution
Digitoxin is transported and distributed within cells and tissues. It is almost completely absorbed from the gut, and when in the bloodstream, 90 to 97% are bound to plasma proteins . Digitoxin undergoes enterohepatic circulation .
Subcellular Localization
Upon cell fractionation of in vivo preparations, over 90% of the unchanged Digitoxin present in the cell is found in the soluble supernate of rat heart, kidney, and liver cells . No marked quantitative binding could be demonstrated with any of the particulate fractions .
准备方法
Synthetic Routes and Reaction Conditions
Digitoxin can be synthesized through a series of chemical reactions starting from the steroidal nucleus. The synthesis involves the glycosylation of digitoxigenin with digitoxose sugars. The reaction conditions typically include the use of acid catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of digitoxin often involves extraction from the foxglove plant followed by purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to isolate digitoxin .
化学反应分析
Types of Reactions
Digitoxin undergoes various chemical reactions, including:
Oxidation: Digitoxin can be oxidized to form digitoxigenin.
Reduction: Reduction reactions can convert digitoxin into less active metabolites.
Substitution: Substitution reactions can modify the sugar moieties attached to the steroidal nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid catalysts like hydrochloric acid are employed for glycosidic bond formation.
Major Products
Oxidation: Digitoxigenin
Reduction: Reduced metabolites of digitoxin
Substitution: Modified glycosides with different sugar moieties
相似化合物的比较
Similar Compounds
Digoxin: Similar in structure and function but has a shorter half-life and is eliminated via the kidneys.
Ouabain: Another cardiac glycoside with a different sugar moiety and shorter half-life.
Lanatoside C: A precursor to digoxin with similar pharmacological effects
Uniqueness of Digitoxin
Digitoxin’s longer half-life and hepatic elimination make it suitable for patients with impaired kidney function. Its prolonged duration of action provides a more stable therapeutic effect compared to other cardiac glycosides .
属性
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-63-6 | |
| Record name | digitoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of digitoxin?
A1: Digitoxin exerts its therapeutic effect by inhibiting the sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) pump in cardiac muscle cells [].
Q2: How does inhibiting Na+,K+-ATPase affect cardiac muscle contraction?
A2: Inhibition of Na+,K+-ATPase leads to an increase in intracellular sodium concentration. This rise in sodium ions reduces the activity of the sodium-calcium exchanger, leading to an increase in intracellular calcium. The higher calcium concentration enhances the force of contraction in cardiac muscle [, ].
Q3: Does chronic digitoxin administration always correlate with enhanced inotropic effects and Na+,K+-ATPase inhibition?
A3: Research suggests a complex relationship. While moderate chronic digitoxin doses in cats showed both significant Na+,K+-ATPase inhibition and positive inotropic effects, lower chronic doses did not elicit a statistically significant difference compared to controls []. This highlights the importance of dosage considerations for therapeutic outcomes.
Q4: What is the molecular formula and weight of digitoxin?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of digitoxin. To obtain this information, you may consult chemical databases like PubChem or ChemSpider.
Q5: Is there research on the spectroscopic properties of digitoxin within these papers?
A5: No, the provided research papers do not delve into the spectroscopic data of digitoxin.
Q6: How does digitoxin differ from digoxin in terms of pharmacokinetics?
A6: Digitoxin is primarily metabolized by the liver, while digoxin is primarily eliminated by the kidneys. This difference is crucial for patients with renal impairment, making digitoxin a potentially safer option in such cases [, ].
Q7: Does cholestyramine impact the pharmacokinetics of digitoxin?
A7: Yes, cholestyramine can bind to digitoxin in the intestines, reducing its reabsorption and increasing its fecal excretion. This interaction effectively interrupts the enterohepatic circulation of digitoxin, potentially mitigating toxicity [].
Q8: Does ampicillin impact the elimination of digitoxin?
A10: A study on healthy volunteers did not find a significant change in digitoxin elimination half-life during ampicillin administration, suggesting no clinically significant kinetic interaction [].
Q9: What is the primary route of digitoxin elimination?
A11: While digitoxin undergoes hepatic metabolism, renal excretion constitutes a major elimination pathway for both the unchanged drug and its metabolites, especially in patients with cardiac insufficiency [].
Q10: How does renal impairment affect digitoxin metabolism?
A12: Uremic patients tend to exhibit altered digitoxin metabolism, with a higher proportion of hydroxylated and hydrolyzed metabolites compared to individuals with normal renal function. This suggests that uremia might induce changes in the enzymes responsible for these metabolic pathways [].
Q11: Does hemodialysis impact digitoxin metabolism?
A13: Patients on hemodialysis demonstrate a digitoxin metabolite profile similar to that of control patients, implying that hemodialysis might mitigate some of the metabolic alterations observed in uremia [].
Q12: Can other drugs interfere with digitoxin measurement in immunoassays?
A14: Yes, substances like bufalin, found in some traditional Chinese medicines, can cross-react with antibodies used in digitoxin immunoassays, leading to falsely elevated digitoxin readings [].
Q13: Can endogenous substances interfere with digitoxin immunoassays?
A15: Endogenous substances called digitoxin-like immunoreactive factors (DTLIF) can interfere with certain digitoxin assays, particularly those using polyclonal antibodies. This interference can lead to overestimation of digitoxin levels []. Monoclonal antibody-based assays have shown improved resistance to DTLIF interference [].
Q14: Can digoxin-like immunoreactive substances (DLIS) interfere with digitoxin assays?
A16: While DLIS can interfere with digoxin assays, they have minimal impact on digitoxin radioimmunoassays [].
Q15: What are the signs and symptoms of digitoxin toxicity?
A17: Digitoxin toxicity can manifest as both cardiac and extracardiac symptoms. While specific ECG changes like atrial tachycardia with block have been associated with toxicity, they are not always present. Clinical diagnosis often relies on a combination of symptoms, ECG findings, and serum digitoxin levels [].
Q16: Is there a clear correlation between serum digitoxin levels and toxicity?
A18: While high serum digitoxin concentrations are frequently observed in toxicity cases, some patients may exhibit toxicity even with normal or low serum levels. Therefore, clinical judgment remains paramount, with serum levels serving as a supportive tool rather than a definitive diagnostic marker [].
Q17: Are there differences in digitoxin sensitivity between adults and children?
A19: Infants and children seem to tolerate higher serum digitoxin concentrations without showing signs of toxicity compared to adults. They might also require a higher mg/kg dose for therapeutic effect [].
Q18: Beyond its cardiac applications, is digitoxin being investigated for other therapeutic purposes?
A20: Digitoxin is under investigation as a potential treatment for cystic fibrosis (CF). Studies suggest that it might suppress the hypersecretion of IL-8, a proinflammatory protein implicated in CF lung pathophysiology [].
Q19: Does digitoxin impact gene expression in cystic fibrosis?
A21: Preliminary research indicates that digitoxin might mimic some of the beneficial gene expression changes observed in CF gene therapy, although further investigation is needed to fully understand these effects [].
Q20: Can digitoxin be used to study cardiac glycoside absorption?
A22: Digitoxin, labeled with tritium, has been used in studies to elucidate the intestinal absorption mechanisms of cardiac glycosides. These studies demonstrated that nonpolar glycosides like digitoxin are absorbed more rapidly than polar glycosides [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


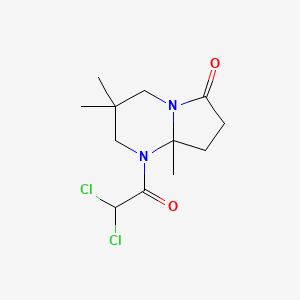
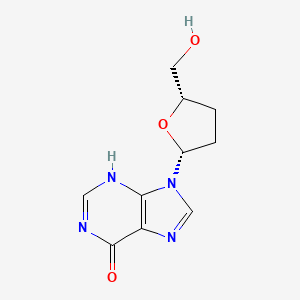
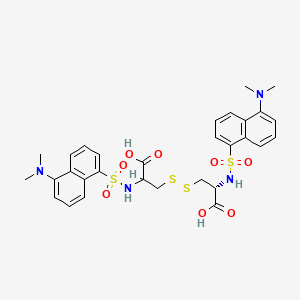
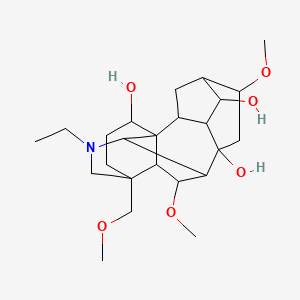
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
